

Technical Monograph: Fipronil-13C215N2

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Compound of Interest

Compound Name: Fipronil-13C2 15N2

Cat. No.: B1163527

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Part 1: Chemical Identity & The CAS Paradox^{[1][2]} ^[3]

The "Missing" CAS Number

Researchers frequently encounter ambiguity when sourcing Fipronil-13C215N2.^{[1][2][3][4]}

Unlike the native compound, this specific stable isotope labeled analog does not have a unique, chemically registered CAS (Chemical Abstracts Service) number.^{[1][2][3]}

In regulatory submissions and certificates of analysis (CoA), the industry standard practice is to refer to the Unlabeled (Native) CAS number, explicitly noting the isotopic modification.^{[1][2][3]}

Parameter	Technical Specification
Compound Name	Fipronil-13C215N2
Native CAS	120068-37-3 (Referenced for regulatory filing)
Specific CAS	Not Assigned (Commonly listed as N/A in SDS)
Molecular Formula	C10(13C)2H4Cl2F6N2(15N)2OS
Molecular Weight	441.12 g/mol (Native MW: 437.15 g/mol)
Mass Shift	+4 Da (Ideal for MS resolution without cross-talk)
Solubility	DMSO (Sparingly), Methanol (Slightly), Acetonitrile

Structural Configuration & Isotopic Placement

To function as a robust Internal Standard (IS), the isotopic labels must be located on the molecule's core scaffold to prevent loss during ionization fragmentation.^{[1][2][3]}

Labeling Logic: The 13C and 15N atoms are strategically positioned on the pyrazole ring and the cyano functional group.^{[1][2][3]} This ensures that the primary daughter ions generated during MS/MS (Multiple Reaction Monitoring) retain the mass shift, allowing for distinct separation from the native analyte.^{[1][2][3]}

- Position 1: Pyrazole Ring Carbon (C-5)^{[1][2][3][5]}
- Position 2: Cyano Group Carbon^{[2][3]}
- Position 3: Cyano Group Nitrogen^{[1][2][3][5][6]}
- Position 4: Amino Group Nitrogen attached to the Pyrazole^{[1][2][3]}

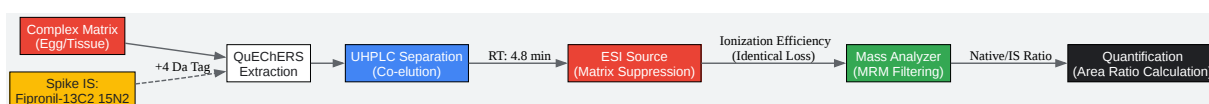
Part 2: Mechanism of Action (Isotope Dilution Mass Spectrometry)

The primary application of Fipronil-13C215N2 is to correct for matrix effects in LC-MS/MS analysis.[1][2][3] In complex matrices like eggs, honey, or poultry fat, co-eluting phospholipids can suppress electrospray ionization (ESI), leading to under-quantification.[1][2][3]

Because Fipronil-13C215N2 is chemically identical to the native target, it co-elutes at the exact same retention time.[1][2][3] Therefore, any suppression affecting the native Fipronil affects the IS equally.[1][3] The ratio of their signals remains constant, yielding accurate quantification.[1][3]

Visualization: The IDMS Workflow

The following diagram illustrates the self-validating logic of using this IS during the extraction and ionization phases.



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Caption: Figure 1. Isotope Dilution Workflow. The IS corrects for ionization suppression occurring at the ESI source by experiencing the exact same matrix environment as the analyte. [1][2][3]

Part 3: Validated Analytical Protocol

This protocol is adapted from the EU Reference Laboratories and AOAC methods for pesticide residues in food of animal origin.[1][3]

Sample Preparation (Modified QuEChERS)

Objective: Isolate Fipronil from high-protein/fat matrices (e.g., eggs) while removing phospholipids.[1][2][3]

- Homogenization: Weigh 5.0 g of homogenized sample into a 50 mL centrifuge tube.

- IS Spiking (Critical Step): Add 50 μL of Fipronil-13C215N2 working solution (1 $\mu\text{g}/\text{mL}$ in Acetonitrile). Vortex for 30 seconds.[\[1\]\[3\]](#) Allow to equilibrate for 15 mins.
- Extraction: Add 10 mL Acetonitrile (MeCN). Shake vigorously for 1 minute (mechanical shaker recommended).
- Partitioning: Add QuEChERS salts (4g MgSO_4 , 1g NaCl). Shake immediately for 1 minute to prevent agglomeration.
- Centrifugation: Spin at 4,000 rpm for 5 minutes.
- Clean-up (dSPE): Transfer 6 mL of supernatant to a dSPE tube containing 900mg MgSO_4 , 150mg PSA (Primary Secondary Amine), and 150mg C18 (to remove fats).[\[1\]\[2\]\[3\]](#)
- Final Spin: Centrifuge at 4,000 rpm for 5 minutes.
- Reconstitution: Transfer 1 mL extract to a vial, evaporate to dryness under Nitrogen, and reconstitute in 1 mL Methanol/Water (1:1).

LC-MS/MS Parameters

Fipronil is most sensitive in Negative Electrospray Ionization (ESI-) mode due to the electronegative chlorine and fluorine atoms.[\[1\]\[2\]\[3\]](#)

Chromatography:

- Column: C18 (e.g., Acquity BEH or Kinetex), 1.7 μm , 2.1 x 100 mm.[\[1\]\[2\]\[3\]](#)
- Mobile Phase A: Water + 5mM Ammonium Acetate.[\[1\]\[3\]](#)
- Mobile Phase B: Methanol + 5mM Ammonium Acetate.[\[1\]\[3\]](#)
- Gradient: 5% B to 95% B over 8 minutes.

Mass Spectrometry (MRM Transitions): The +4 Da shift must be accounted for in both the Precursor and Product ions.[\[1\]\[2\]\[3\]](#)

Analyte	Polarity	Precursor Ion (m/z)	Product Ion (Quant)	Product Ion (Qual)
Fipronil (Native)	ESI (-)	435.0 [M-H] ⁻	330.0	250.0
Fipronil-13C215N2 (IS)	ESI (-)	439.0 [M-H] ⁻	334.0	254.0

Note: The transition 435->330 typically corresponds to the loss of the sulfoxide group and parts of the pyrazole ring substituents.[1][2][3] Since the labels are on the ring/cyano core, the daughter ion retains the +4 mass shift.[1][2][3]

Part 4: Handling & Stability[1][2][3]

Storage:

- Store neat standard at -20°C.
- Store working solutions (in Acetonitrile) at 4°C in amber vials.
- Light Sensitivity: Fipronil degrades into Fipronil-Desulfinyl (photolysis product) upon exposure to UV light.[1][2][3] Always use amber glassware and minimize benchtop exposure. [1][3]

Solubility Warning: Fipronil is lipophilic.[1][3] Do not attempt to dissolve the neat standard directly in 100% water.[1][3] Dissolve in 100% Acetonitrile or Methanol first, then dilute.[1][3]

References

- SCIEX. (2017).[1][2][3] Rapid LC-MS/MS Method for the Analysis of Fipronil and Amitraz Insecticides in Egg. Retrieved from [[Link](#)]

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